molecular formula C14H8ClNO4 B2804663 Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate CAS No. 371215-02-0

Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate

Cat. No.: B2804663
CAS No.: 371215-02-0
M. Wt: 289.67
InChI Key: FYDGHUOMMFLMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or acid derivative under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5(III)] at room temperature under solvent-free conditions . Another approach involves the use of nano-ZnO as a catalyst in DMF at 100°C .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow synthesis, which allows for continuous production, can be employed. This method involves the use of reagents like Deoxo-Fluor® for cyclization and manganese dioxide for oxidative aromatization .

Chemical Reactions Analysis

Types of Reactions: Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it can inhibit microbial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

phenyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4/c15-9-6-7-12-11(8-9)16(14(18)20-12)13(17)19-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDGHUOMMFLMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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